1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
Description
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6N3O/c16-14(17,18)11-3-1-10(2-4-11)7-22-8-12(25)9-24-6-5-13(23-24)15(19,20)21/h1-6,12,22,25H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHDYZXSWPDJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(CN2C=CC(=N2)C(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[[4-(trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article synthesizes current research findings, case studies, and data on its biological effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H14F6N2O
- Molecular Weight : 320.25 g/mol
The presence of trifluoromethyl groups is significant as they often enhance the biological activity of organic compounds by increasing lipophilicity and metabolic stability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. Specifically, derivatives similar to this compound have shown promising results against various bacterial strains.
- Gram-positive Bacteria : Compounds with similar structures demonstrated significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis. For instance, a study reported a low minimum inhibitory concentration (MIC) for certain trifluoromethyl phenyl derivatives, indicating potent bactericidal activity .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell walls or interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies indicated efficacy against Candida albicans and Candida krusei, with varying degrees of effectiveness based on concentration .
Study 1: Antimicrobial Efficacy
A comprehensive study synthesized a series of pyrazole derivatives, including those related to the target compound. These derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 8 | Staphylococcus aureus |
| B | 16 | Enterococcus faecalis |
| C | 32 | Escherichia coli |
| D | 4 | Candida albicans |
Study 2: Structure-Activity Relationship
Another research effort focused on understanding the structure-activity relationship (SAR) of trifluoromethyl-containing pyrazoles. The findings indicated that variations in substituents significantly impacted biological activity, emphasizing the role of the trifluoromethyl group in enhancing potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:
Key Observations :
Trifluoromethyl Groups: The target compound’s dual CF₃ groups distinguish it from analogs with single CF₃ (e.g., ) or none (e.g., ). CF₃ enhances resistance to oxidative metabolism and improves binding to hydrophobic pockets .
Heterocyclic Cores : Pyrazole (target) vs. thiazole () or pyrimidine () alters electronic profiles. Pyrazole’s nitrogen-rich structure may favor hydrogen bonding with targets like kinases.
Side Chains: The methylamino-propanol chain in the target compound contrasts with primary amines () or bulky chromenone systems (). Methylamino may improve solubility and reduce off-target interactions compared to dimethylamino ().
Molecular Weight : The target’s inferred MW (~387 g/mol) is lower than fused-ring analogs (e.g., 600 g/mol in ), suggesting better bioavailability and CNS penetration.
Research Findings and Functional Insights
- Metabolic Stability : CF₃ groups in the target compound likely reduce CYP450-mediated metabolism, as seen in similar fluorinated pyrazoles .
- Solubility: The propanol chain and methylamino group may enhance aqueous solubility compared to thiazole-based analogs (e.g., ).
- Target Selectivity : The pyrazole core’s geometry may confer selectivity for receptors over kinases, unlike pyrazolo-pyrimidine derivatives (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
